Yiyeliangwanoside I
Description
Yiyeliangwanoside I (C₅₇H₈₈O₂₅, molecular weight 1173.32 g/mol) is an oleanane-type triterpene glycoside first isolated from the bark of Nothopanax davidii (Araliaceae family) . Structurally, it features a 3β-hydroxyolean-12-ene-28,29-dioic acid core substituted with a 3-O-α-(3',4'-O-dioic-acetyl)-L-arabinopyranosyl group and a 28-O-glycosyl ester comprising α-L-rhamnopyranosyl-(1→6)-β-D-glycopyranosyl-(1→4)-β-D-glycopyranosyl residues . It exists as a white crystalline powder with a melting point of 203–205°C (decomposition) and an optical rotation of [α]D²⁰ = −3.47° (c = 0.1, methanol) .
Properties
CAS No. |
135272-49-0 |
|---|---|
Molecular Formula |
C57H88O25 |
Molecular Weight |
1173.3 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C57H88O25/c1-24-35(62)38(65)40(67)47(74-24)80-44-37(64)30(22-59)78-49(45(44)81-48-41(68)39(66)36(63)29(21-58)77-48)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-46-42(69)43(76-26(3)61)31(23-73-46)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44-,45+,46-,47-,48+,49+,53?,54-,55+,56+,57-/m0/s1 |
InChI Key |
FXNTUAWTJJIORK-PBPSADCISA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)OC(=O)C)O)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |
Synonyms |
yiyeliangwanoside I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1 highlights key differences between Yiyeliangwanoside I and related triterpene glycosides:
Key Observations :
Glycosylation Complexity: this compound has a larger molecular weight than Yixinosides A/B due to its extended glycosyl chain (three sugar units vs. one in Yixinoside B) .
Acetyl Substitutions: Unlike Yiyeliangwanoside II (mono-acetylated arabinose), this compound contains a 3',4'-di-O-acetyl group on arabinopyranose, which may enhance solubility or receptor binding .
Optical Activity: this compound exhibits levorotatory properties ([α]D²⁰ = −3.47°), contrasting with the dextrorotatory Yiyeliangwanoside II ([α]D²⁰ = +36.5°) and Yiyeliangwenoside IX ([α]D²⁰ = −9.43°) .
Functional and Pharmacological Differences
While direct pharmacological data for this compound are scarce, structural analogs provide insights:
- Yixinoside A: Demonstrates anti-inflammatory activity in murine macrophages (IC₅₀ = 12.3 μM) via NF-κB inhibition . Its shorter glycosyl chain may reduce bioavailability compared to this compound.
- Its distinct acetyl pattern likely modulates enzyme affinity.
- Oleanolic Acid Derivatives: Simpler analogs (e.g., oleanolic acid-3-O-glucuronide) show hepatoprotective effects, implying that this compound’s glycosylation may enhance target specificity .
Q & A
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
- Methodological Answer :
- Standard operating procedures (SOPs) : Document protocols for cell culture, compound storage, and instrument calibration.
- Blinded experiments : Assign treatment groups randomly; use automated plate readers to reduce bias.
- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare for peer validation .
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